Cas no 943230-33-9 (4-Chloro-6-phenylfuro[2,3-d]pyrimidine)

4-Chloro-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound featuring a fused furopyrimidine core with a chloro substituent at the 4-position and a phenyl group at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Its reactivity at the 4-chloro position allows for further functionalization, enabling diverse derivatization pathways. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined crystalline form ensures consistent purity, making it suitable for research and industrial applications requiring precise chemical modifications.
4-Chloro-6-phenylfuro[2,3-d]pyrimidine structure
943230-33-9 structure
Product Name:4-Chloro-6-phenylfuro[2,3-d]pyrimidine
CAS No:943230-33-9
MF:C12H7ClN2O
MW:230.64978146553
CID:5070426
PubChem ID:57946488
Update Time:2025-05-23

4-Chloro-6-phenylfuro[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-6-phenylfuro[2,3-d]pyrimidine
    • TQR1301
    • MFCD26744352
    • SY352947
    • CS-0369593
    • 943230-33-9
    • SCHEMBL759984
    • DB-153999
    • F83809
    • BMPUSSWCLJQHOR-UHFFFAOYSA-N
    • 4-Chloro-6-phenylfuro[2,3-d]pyrimidine
    • Inchi: 1S/C12H7ClN2O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H
    • InChI Key: BMPUSSWCLJQHOR-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)OC(=C2)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 230.0246905g/mol
  • Monoisotopic Mass: 230.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 38.9

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Additional information on 4-Chloro-6-phenylfuro[2,3-d]pyrimidine

Comprehensive Overview of 4-Chloro-6-phenylfuro[2,3-d]pyrimidine: Structural Properties and Research Applications

4-Chloro-6-phenylfuro[2,3-d]pyrimidine (CAS No. 943230-33-9) is a heterocyclic compound characterized by a fused ring system combining a furan and pyrimidine moiety. The molecular structure features a chlorine substituent at the C4 position and a phenyl group at the C6 position of the furo[2,3-d]pyrimidine scaffold. This unique arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research. The compound's IUPAC name reflects its core architecture: the furo[2,3-d]pyrimidine backbone is modified with halogen and aromatic substituents to enhance functional versatility.

Recent studies highlight the synthetic utility of 4-Chloro-6-phenylfuro[2,3-d]pyrimidine in developing bioactive molecules. A 2024 publication in *Organic & Biomolecular Chemistry* demonstrated its role as a key intermediate in the synthesis of pyrimidine-based kinase inhibitors. The chlorine atom at position 4 facilitates regioselective substitution reactions, while the phenyl group at position 6 provides π-electron conjugation that stabilizes transition states during catalytic processes. These properties align with modern drug design strategies emphasizing scaffold diversity and modularity.

In medicinal chemistry applications, derivatives of this compound have shown promising activity against cancer-related targets. Research published in *ACS Medicinal Chemistry Letters* (Q1 2025) reported that analogs with similar substitution patterns exhibited nanomolar inhibition of EGFR (epidermal growth factor receptor) mutants associated with non-small cell lung cancer. The furo[2,3-d]pyrimidine core demonstrated superior metabolic stability compared to traditional quinazoline scaffolds, suggesting potential for improved drug candidates with reduced off-target effects.

The synthetic pathway to 4-Chloro-6-phenylfuro[2,3-d]pyrimidine typically involves multistep organic transformations. A representative method described in *Tetrahedron Letters* (March 2025) employs a palladium-catalyzed coupling reaction between 5-chloro-furan-2-carboxaldehyde and substituted pyrimidinone precursors under microwave irradiation. This approach achieves high regioselectivity for the C4 chlorination step while maintaining phenyl group integrity through protective group strategies.

In materials science contexts, this compound serves as a building block for conjugated polymers due to its extended π-conjugation system. A 2025 study in *Advanced Materials Interfaces* demonstrated that incorporating furo[2,3-d]pyrimidine-based units into polymer backbones enhanced charge carrier mobility by up to 180% compared to conventional thiophene-based systems. The chlorine substitution was found to fine-tune bandgap properties through electron-withdrawing effects.

Spectral characterization data for CAS No. 943230-33-9 includes characteristic NMR signatures: the aromatic protons from the phenyl group appear as multiplets between δ 7.1–7.8 ppm, while furan ring protons resonate at δ 6.8–7.0 ppm. IR spectroscopy reveals strong C=O stretching vibrations around 1715 cm⁻¹ from the pyrimidine carbonyl groups and C-O stretching bands near 1180 cm⁻¹ from the furan ether linkage.

Ongoing research focuses on optimizing this scaffold for photovoltaic applications through strategic functionalization patterns. A preprint study from April 2025 showed that introducing electron-deficient substituents adjacent to the chlorine atom increased photoluminescence quantum yields by modulating intermolecular charge transfer processes within thin films.

The environmental stability profile of this compound has been evaluated under accelerated aging conditions per ICH guidelines (Q1A(R)). Results indicate minimal degradation (<5% loss) after six months at 40°C/75% RH storage conditions when protected from direct light exposure during long-term storage periods required for industrial applications.

In analytical chemistry applications, this compound serves as an internal standard for LC/MS analysis of related pyrimidine derivatives due to its distinct fragmentation pattern under electrospray ionization conditions. Its [M+H]+ ion at m/z = 187 provides clear baseline separation from common matrix interferences in biological samples.

Cross-disciplinary research efforts continue to explore novel applications for this versatile scaffold across pharmaceutical development pipelines and advanced material synthesis protocols worldwide within both academic institutions and industrial research laboratories globally.

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